![molecular formula C7H8O4 B14116384 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt is a complex organic compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt involves several steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Industrial production methods often involve the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and Grignard reagents . The major products formed from these reactions are often derivatives of the original compound, which can be further functionalized to build a library of bridged aza-bicyclic structures .
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds, including rare sugars and analogues, monosaccharides, and disaccharide mimetics . Additionally, it has been found to inhibit protein phosphatases, making it a valuable tool in biological studies . In the field of chemistry, it is used to generate a wide chemodiversity in a highly stereoselective manner .
Wirkmechanismus
The mechanism of action of this compound involves the inhibition of protein phosphatases, which are enzymes that remove phosphate groups from proteins . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for this inhibition . The molecular targets and pathways involved in this process are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt include 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and (1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to inhibit protein phosphatases and its use in the synthesis of a wide range of bioactive compounds.
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
YWHQIVJPIBHBSV-MROZADKFSA-N |
Isomerische SMILES |
C1[C@H]2C[C@@H]([C@@H]1C(=O)O2)C(=O)O |
Kanonische SMILES |
C1C2CC(C1C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


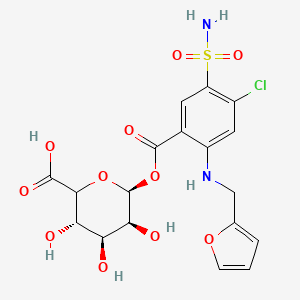

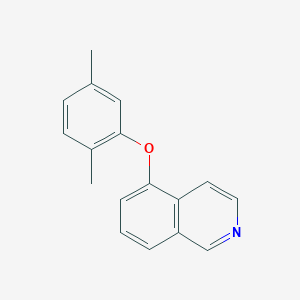

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)


![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
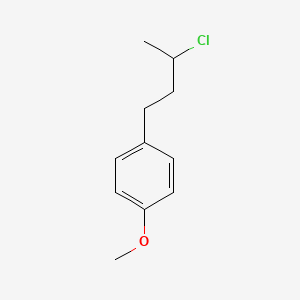
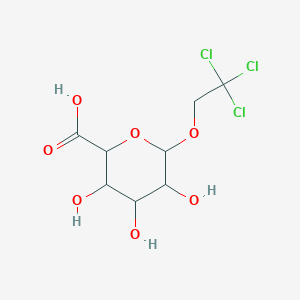
![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)

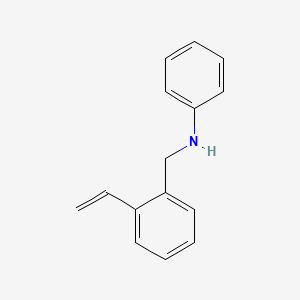
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
